molecular formula C16H14BrN3O2 B5180316 N-(3-bromophenyl)-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide

N-(3-bromophenyl)-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide

Cat. No. B5180316
M. Wt: 360.20 g/mol
InChI Key: BFTFIBYCILBAOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-bromophenyl)-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is of particular interest due to its unique structure and potential for use in a variety of research fields.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide is not fully understood. However, studies have shown that this compound may work by inhibiting certain enzymes or proteins that are involved in the growth and proliferation of cancer cells or bacteria.
Biochemical and Physiological Effects:
Studies have shown that N-(3-bromophenyl)-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide can have a variety of biochemical and physiological effects. Some of these effects include:
1. Inhibition of cancer cell growth: N-(3-bromophenyl)-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo.
2. Neuroprotective effects: N-(3-bromophenyl)-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide has been shown to have neuroprotective properties and can help to prevent the death of neurons.
3. Antibacterial effects: N-(3-bromophenyl)-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide has been shown to be effective against a variety of bacterial strains, including those that are resistant to traditional antibiotics.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3-bromophenyl)-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide in lab experiments is its potential for use in a variety of research fields. However, there are also some limitations to using this compound. For example, the mechanism of action of this compound is not fully understood, which makes it difficult to design experiments that target specific pathways or proteins.

Future Directions

There are many potential future directions for research involving N-(3-bromophenyl)-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide. Some of these directions include:
1. Further studies of the mechanism of action of this compound, in order to better understand how it works and how it can be used in different research fields.
2. Development of new derivatives of N-(3-bromophenyl)-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide with improved properties, such as increased potency or specificity.
3. Clinical trials to test the efficacy of N-(3-bromophenyl)-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide as a treatment for cancer, neurological disorders, or bacterial infections.

Synthesis Methods

The synthesis of N-(3-bromophenyl)-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide involves the reaction of 3-bromoaniline with 3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using standard techniques such as column chromatography.

Scientific Research Applications

N-(3-bromophenyl)-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide has been studied for its potential applications in a variety of scientific research fields. Some of the areas where this compound has shown promise include:
1. Cancer research: Studies have shown that N-(3-bromophenyl)-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide has potential as an anticancer agent. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo.
2. Neurological research: N-(3-bromophenyl)-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide has also been studied for its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Studies have shown that this compound has neuroprotective properties and can help to prevent the death of neurons.
3. Antibacterial research: N-(3-bromophenyl)-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide has also been studied for its potential as an antibacterial agent. This compound has been shown to be effective against a variety of bacterial strains, including those that are resistant to traditional antibiotics.

properties

IUPAC Name

N-(3-bromophenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3O2/c17-10-4-3-5-11(8-10)18-15(21)9-14-16(22)20-13-7-2-1-6-12(13)19-14/h1-8,14,19H,9H2,(H,18,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFTFIBYCILBAOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(C(=O)N2)CC(=O)NC3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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